molecular formula C8H12ClNO2S B072829 4-Mercaptopyridoxin hydrochloride CAS No. 1198-26-1

4-Mercaptopyridoxin hydrochloride

Cat. No. B072829
CAS RN: 1198-26-1
M. Wt: 221.71 g/mol
InChI Key: OSIHSOCCTSYTLJ-UHFFFAOYSA-N
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Description

“4-Mercaptopyridoxin hydrochloride” is a chemical compound, possibly related to the class of compounds known as mercaptans or thiols, which contain a sulfur-hydrogen (-SH) group . Mercaptans are known for their strong odors and are used in a variety of chemical reactions due to their reactivity .

Scientific Research Applications

Mechanisms of Action and Genetic Determinants

Mercaptopurine is a cornerstone in the treatment of acute lymphoblastic leukemia (ALL), with its efficacy partly determined by genetic variants. Yang et al. (2015) conducted a genome-wide association study revealing that a variant in NUDT15 is a significant determinant of mercaptopurine intolerance in children with ALL. This discovery suggests that genetic screening could inform treatment individualization, potentially improving patient outcomes (Yang et al., 2015).

Novel Delivery Methods

Research on enhancing the delivery and efficacy of mercaptopurine has led to innovative approaches. Podsiadlo et al. (2008) found that using gold nanoparticles as carriers for 6-mercaptopurine-9-beta-d-ribofuranoside significantly enhances its antiproliferative effect against leukemia cells, attributing the improvement to enhanced intracellular transport. This method could potentially reduce the drug's overall dosage and side effects, presenting a promising strategy for leukemia treatment (Podsiadlo et al., 2008).

Pharmacogenetics and Safe Therapy

A key aspect of mercaptopurine therapy is the monitoring and adjustment based on pharmacogenetic markers to minimize toxicity while ensuring therapeutic efficacy. Dubinsky et al. (2000) highlight the importance of thiopurine methyltransferase (TPMT) genotyping in predicting therapy response and minimizing drug-induced toxicity in patients with inflammatory bowel disease, indicating a precision medicine approach to using thiopurines (Dubinsky et al., 2000).

Future Directions

The future directions of research on a specific compound depend on its potential applications and the current state of knowledge about it . Without specific information on “4-Mercaptopyridoxin hydrochloride”, it’s challenging to speculate on future directions.

properties

IUPAC Name

5-(hydroxymethyl)-2-methyl-4-(sulfanylmethyl)pyridin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.ClH/c1-5-8(11)7(4-12)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIHSOCCTSYTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CS)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152591
Record name 3-Pyridinemethanol, 5-hydroxy-4-(mercaptomethyl)-6-methyl-, hydrochloride
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Molecular Weight

221.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Mercaptopyridoxin hydrochloride

CAS RN

1198-26-1
Record name 3-Pyridinemethanol, 5-hydroxy-4-(mercaptomethyl)-6-methyl-, hydrochloride
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Record name 4-Mercaptopyridoxin hydrochloride
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Record name 3-Pyridinemethanol, 5-hydroxy-4-(mercaptomethyl)-6-methyl-, hydrochloride
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Record name 5-(hydroxymethyl)-2-methyl-4-(sulfanylmethyl)pyridin-3-ol hydrochloride
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Record name 5-(Hydroxymethyl)-2-methyl-4-(sulfanylmethyl)pyridin-3-ol hydrochloride
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